Methyl 2-(2-aminoacetamido)propanoate hydrochloride
Description
Chemical Name: (R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride CAS Number: 105328-90-3 Molecular Formula: C₇H₁₅ClN₂O₃ Molecular Weight: 210.66 g/mol SMILES: COC(=O)C@HC.Cl Role: This compound is a chiral building block critical for stereochemical control in peptide synthesis and pharmaceutical intermediates. Its stereospecific configuration (R,R) enables precise incorporation into target molecules, enhancing selectivity in drug development .
Properties
Molecular Formula |
C6H13ClN2O3 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
methyl 2-[(2-aminoacetyl)amino]propanoate;hydrochloride |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-4(6(10)11-2)8-5(9)3-7;/h4H,3,7H2,1-2H3,(H,8,9);1H |
InChI Key |
MRSZXYSIBHQNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Carbamoylglycine Derivatives
One of the primary documented methods involves the synthesis of carbamoylglycine derivatives through multi-step organic reactions, including esterification, acylation, and amidation processes.
Starting Material and Initial Esterification : Methyl 2-acetamido-3-(2-oxocyclohexyl)propanoate is prepared as a precursor, which is then subjected to acid hydrolysis using 6N hydrochloric acid at 90–95 °C for 4 hours to yield the corresponding amino acid intermediate. The reaction mixture is cooled and neutralized to pH 7.0 with sodium hydroxide solution.
Carbamoylation Step : Potassium cyanate is added to the neutralized solution and heated at 60 °C for 3 hours to introduce the carbamoyl group, forming the carbamoylglycine derivative. The solution is then cooled, decolorized with activated carbon, filtered, and acidified to precipitate the product. The crude product is collected by filtration and dried.
Purification : The crude product undergoes charcoal treatment and microfiltration, followed by ion-exchange chromatography using Amberlyst 15 resin. Initial elution with water removes impurities, and subsequent elution with 2N ammonia solution recovers the amino acid derivative. The fractions are combined, neutralized, and concentrated to yield the purified this compound as a light brown solid with >99% enantiomeric excess at the C2 chiral center.
Enzymatic and Biotransformation Approaches
The patent literature describes biotransformation methods involving enzymatic conversion using recombinant Escherichia coli strains expressing specific enzymes (Hyu genes). The process involves:
Maintaining reaction pH at 8.0 with sodium hydroxide and phosphoric acid buffers.
Incubating the substrate with wet cell slurry at 38 °C for 16 hours under nitrogen atmosphere to achieve complete conversion.
Subsequent centrifugation, acidification to pH 1.0 to precipitate proteins, and filtration.
Purification by charcoal treatment, microfiltration, and ion-exchange chromatography as described above.
This biocatalytic approach offers a mild and potentially greener alternative to chemical synthesis, with high stereoselectivity and yield.
Chemical Modification of Related Esters
Other synthetic routes involve the modification of methyl esters of amino acids through acylation and amidation reactions:
For example, methyl esters of amino acids are reacted with chloroacetyl chloride in the presence of triethylamine and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane to introduce acetamido groups.
Subsequent reaction with glycine methyl ester hydrochloride under reflux in pyridine affords methyl 3-hydroxy-3-(4-(2-((2-methoxy-2-oxoethyl)amino)acetamido)phenyl)-2,2-dimethylpropanoate derivatives.
Further transformations include triazole ring formation and hydroxylamine treatment to yield complex carbamoylglycine derivatives.
While these methods are more indirect, they provide routes to structurally related compounds and demonstrate the versatility of carbamoylglycine chemistry.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
H-GLY-ALA-OME HCL can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous solutions of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Glycyl-L-alanine.
Oxidation: Nitroso or nitro derivatives of the peptide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
H-GLY-ALA-OME HCL has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of H-GLY-ALA-OME HCL involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide bond in the compound can be recognized and cleaved by proteolytic enzymes, leading to the release of the constituent amino acids. This process is crucial for studying enzyme kinetics and substrate specificity .
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares Methyl 2-(2-aminoacetamido)propanoate hydrochloride with related amino acid derivatives and hydrochlorides:
Key Observations
- Chirality: this compound’s (R,R) configuration distinguishes it from non-chiral analogs like (2S)-2,5-diaminopentanamide dihydrochloride, enabling enantioselective applications .
- Functional Groups : The presence of a methyl ester enhances solubility in organic solvents compared to carboxylic acid derivatives. In contrast, Boc-protected analogs (e.g., in ) require deprotection steps post-synthesis .
- Hazard Profiles: Unlike (2S)-2,5-diaminopentanamide dihydrochloride, which lacks comprehensive toxicological data, this compound is well-characterized for safe handling in synthesis .
Biological Activity
Methyl 2-(2-aminoacetamido)propanoate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including synthesis, characterization, and various biological assays that highlight its efficacy against different cellular targets.
Chemical Structure and Synthesis
This compound can be synthesized through a series of chemical reactions involving amino acids and esters. The synthesis typically yields a white crystalline solid, characterized by various spectroscopic techniques such as IR and NMR.
Table 1: Characterization Data
| Technique | Observed Peaks/Values |
|---|---|
| IR (KBr) | 3445, 3122, 2954, 1748 cm⁻¹ (NH₂ stretching, amide C=O stretching) |
| 1H-NMR | δ 6.50 (br, s, NH), δ 4.74-4.69 (m, α-H) |
Antiproliferative Activity
Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The compound has shown significant activity in inhibiting cell proliferation in vitro.
Case Study: HeLa Cells
In a study conducted on HeLa cells, this compound demonstrated an IC50 value indicating potent antiproliferative activity. The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains. The results indicate varying degrees of effectiveness depending on the specific bacterial target.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 16-32 |
| Escherichia coli | >100 |
| Enterococcus faecalis | 12.5-77 |
The biological activity of this compound is thought to be mediated through several pathways:
- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound may alter the acetylation status of histones, leading to changes in gene expression that promote apoptosis in cancer cells.
- Antibacterial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function as an efflux pump inhibitor, thereby enhancing the efficacy of existing antibiotics against resistant strains.
Q & A
Basic: What are the established synthetic routes for Methyl 2-(2-aminoacetamido)propanoate hydrochloride, and what are the critical parameters affecting yield?
Answer:
Synthesis typically involves coupling 2-aminoacetamide with a methyl ester derivative of propanoic acid under acidic conditions. Critical parameters include:
- Coupling reagents : Use of carbodiimides (e.g., EDC) with activators like HOBt to enhance amide bond formation.
- Temperature control : Maintaining 0–4°C to minimize racemization or side reactions.
- Protection strategies : Temporary protection of the amino group (e.g., Boc or Fmoc) to prevent undesired acylation. Post-reaction deprotection and subsequent HCl treatment yield the hydrochloride salt.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
Structural analogs, such as tert-butyl 2-(2-aminoacetamido)acetate, highlight the role of ester solubility in reaction efficiency . Optimization of stoichiometry and solvent selection (e.g., DMF or THF) is critical for high yields .
Basic: Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Key signals include the methyl ester (~3.7 ppm in ¹H NMR) and amide protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl carbons (amide: ~170 ppm; ester: ~165 ppm).
- HRMS : Validates molecular ion peaks ([M+H]⁺ or [M-Cl]⁺).
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA/acetonitrile gradient) detects impurities. Retention times are benchmarked against pharmaceutical-grade reference standards (e.g., EP impurity protocols) .
- FT-IR : Confirms amide (1650 cm⁻¹) and ester (1740 cm⁻¹) functional groups.
Advanced: How can researchers mitigate racemization during the synthesis of enantiomerically pure this compound?
Answer:
- Low-temperature synthesis : Conduct coupling steps at 0–5°C to reduce α-carbon racemization.
- Chiral auxiliaries : Use (R)- or (S)-configured reagents to enforce stereochemistry.
- Enzymatic resolution : Lipases or proteases selectively hydrolyze undesired enantiomers.
- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) verifies enantiomeric excess. Fluorinated analogs (e.g., methyl (2S)-3-amino-2-fluoropropanoate hydrochloride) demonstrate the importance of stereochemical control during HCl salt formation .
Advanced: What strategies are recommended for resolving contradictory solubility data reported for this compound in different solvents?
Answer:
- Systematic solubility studies : Use the shake-flask method across solvents (water, DMSO, ethanol) at controlled temperatures (20–25°C).
- Polymorph screening : DSC and XRPD identify hydrate or anhydrate forms affecting solubility.
- Sonication-assisted dissolution : Enhances dispersion in solvent mixtures (e.g., ethanol/water).
Cross-referencing with structurally similar hydrochlorides (e.g., 2-Amino-2-methyl-1-propanol hydrochloride) reveals solvent polarity and ionic strength as key variables .
Basic: What are the recommended storage conditions to ensure the stability of this compound?
Answer:
- Storage : Airtight containers under inert gas (argon/nitrogen) at 2–8°C, protected from light and moisture.
- Desiccants : Include silica gel packs to prevent hydrolysis.
- Stability monitoring : HPLC every 6 months detects degradation products (e.g., free acid from ester hydrolysis). Safety data for related hydrochlorides emphasize avoiding prolonged exposure to >25°C or high humidity .
Advanced: How can researchers develop a robust HPLC method for quantifying trace impurities in batches of this compound?
Answer:
- Column selection : Test C18, HILIC, or phenyl-hexyl columns for optimal resolution.
- Mobile phase optimization : Adjust pH (2.5–3.5 with phosphate buffer) and acetonitrile gradient to separate impurities (e.g., des-methyl analogs).
- Validation : Spike recovery studies with synthesized impurities (0.1–1.0% levels) and system suitability tests (theoretical plates ≥2000, tailing factor ≤2).
Pharmaceutical impurity standards (e.g., EP guidelines) provide retention time references and acceptance criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
